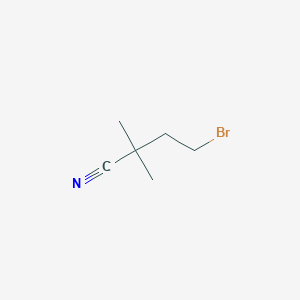
4-Brom-2,2-dimethylbutannitril
Übersicht
Beschreibung
4-Bromo-2,2-dimethylbutanenitrile is a chemical compound with the CAS Number: 1240955-62-7 . It has a molecular weight of 176.06 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 4-Bromo-2,2-dimethylbutanenitrile is 1S/C6H10BrN/c1-6(2,5-8)3-4-7/h3-4H2,1-2H3 . This code provides a specific identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
4-Bromo-2,2-dimethylbutanenitrile is a liquid at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not available in the retrieved data .Wissenschaftliche Forschungsanwendungen
Synthese von Fluorophoren
4-Brom-2,2-dimethylbutannitril dient als Vorläufer bei der Synthese komplexer organischer Verbindungen, insbesondere Fluorophore. Zum Beispiel kann es an der Herstellung von 4-Phenyl-1,8-Naphthalimid beteiligt sein, einer Verbindung mit signifikanten Fluoreszenzeigenschaften . Diese Verbindung wird durch eine mikrowellengestützte Reaktion synthetisiert, die schneller und effizienter ist als herkömmliche Methoden. Die resultierenden Fluorophore finden Anwendung in der Fluoreszenzsensorik von Ionen, der Zellbildgebung und der DNA-Bindung – Bereiche, die für Fortschritte in der biomedizinischen Forschung von entscheidender Bedeutung sind.
Organische Synthese
In der organischen Chemie wird this compound als Baustein für verschiedene synthetische Pfade verwendet. Es kann an Reaktionen wie der Suzuki-Kupplung teilnehmen, einer Kreuzkupplungsmethode, die Kohlenstoff-Kohlenstoff-Bindungen bildet und für die Herstellung komplexer organischer Moleküle unerlässlich ist .
Pharmazeutische Forschung
This compound ist ein wichtiger Zwischenprodukt bei der Synthese von Pharmazeutika. So werden seine Derivate beispielsweise bei der Herstellung von Loperamid verwendet, einem Medikament zur Verringerung der Häufigkeit von Durchfall .
Antifungalmittel
Es wurden Untersuchungen zu den antifungalen Eigenschaften synthetischer Analoga von this compound durchgeführt. Diese Studien beinhalten molekulares Docking und dichtefunktionaltheoretische (DFT)-basierte chemische Reaktivitätsdeskriptoren, um das Potenzial dieser Verbindungen als Antifungalmittel zu bewerten .
Studien zur chemischen Reaktivität
Die Verbindung wird auch in Studien verwendet, um die chemische Reaktivität zu verstehen. Mithilfe der konzeptionellen DFT können Forscher vorhersagen, wie sich this compound und seine Analoga in verschiedenen chemischen Umgebungen verhalten, was entscheidend für die Planung von Reaktionen und die Vorhersage von Ergebnissen in der synthetischen Chemie ist .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These codes indicate hazards related to harmful ingestion, skin contact, eye irritation, and respiratory irritation .
Eigenschaften
IUPAC Name |
4-bromo-2,2-dimethylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN/c1-6(2,5-8)3-4-7/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYDLTVVSSVNKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240955-62-7 | |
| Record name | 4-bromo-2,2-dimethylbutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


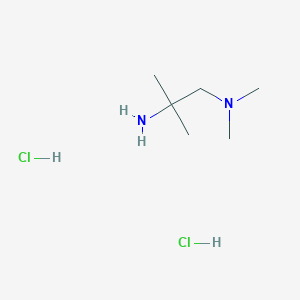


![3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride](/img/structure/B1380075.png)
![5-Ethynyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1380077.png)
![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1380078.png)
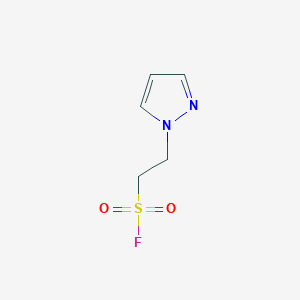
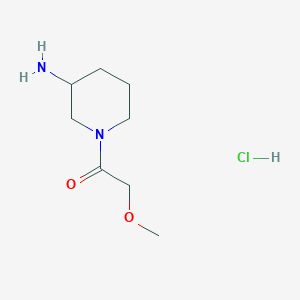
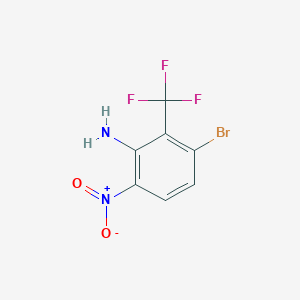

![2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol](/img/structure/B1380089.png)
![tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate](/img/structure/B1380090.png)
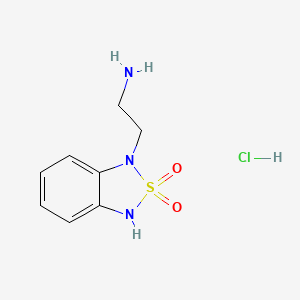
![1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1380094.png)
